[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE
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Overview
Description
[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of [1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenethylamine and pyrrolidine.
Suzuki-Miyaura Coupling: A common method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenethylamine is reacted with pyrrolidine in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Scientific Research Applications
[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE can be compared with other similar compounds:
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Phenethylamine Derivatives: Phenethylamine and its derivatives, such as 2-phenylethylamine, have similar structural features but differ in their pharmacological profiles and applications.
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZYPQZGADEYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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